

Theoretical Investigations of 2-Acetyl- γ -butyrolactone: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl- γ -butyrolactone (ABL), a versatile synthetic intermediate, has garnered significant attention in theoretical and computational chemistry. This technical guide provides an in-depth overview of the theoretical studies on ABL, focusing on its structural, electronic, and reactive properties. Through a comprehensive review of computational chemistry literature, this document summarizes key findings on conformational analysis, keto-enol tautomerism, spectroscopic properties, and synthesis mechanisms. Quantitative data from these studies are presented in structured tables for comparative analysis. Furthermore, detailed theoretical methodologies are outlined, and key concepts are visualized using signaling pathways and workflow diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2-Acetyl- γ -butyrolactone (CAS 517-23-7), also known as α -acetyl- γ -butyrolactone, is a five-membered lactone ring with an acetyl group at the alpha position.^[1] This unique arrangement of a ketone and a lactone functional group imparts significant reactivity, making it a valuable precursor in the synthesis of a wide range of pharmaceuticals, including Risperidone, Paliperidone, and Ritanserin, as well as other fine chemicals.^{[1][2]} Understanding the fundamental molecular properties of ABL through theoretical and computational methods is

crucial for optimizing its synthesis, predicting its reactivity, and designing new applications, particularly in the realm of drug discovery and material science.^[1]

Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the conformational landscape, stability, and electronic characteristics of ABL in various environments.^{[1][3]} These computational investigations complement experimental data and offer a molecular-level interpretation of its behavior.

Physicochemical and Spectroscopic Data

A combination of experimental measurements and computational predictions has been used to characterize 2-Acetyl- γ -butyrolactone. The following tables summarize key physicochemical and computed properties.

Table 1: General Physicochemical Properties of 2-Acetyl- γ -butyrolactone

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₃	^{[4][5][6]}
Molecular Weight	128.13 g/mol	^{[4][5][6]}
Appearance	Colorless to pale yellow liquid	^{[1][5][7]}
Odor	Sweet, ester-like	^[1]
Boiling Point	107-108 °C at 5-7 mmHg	^{[2][4][5]}
Density	1.19 g/cm ³ at 25 °C	^{[2][4][5]}
Refractive Index	n _{20/D} 1.459	^[5]
Water Solubility	200-310 g/L at 20 °C	^{[5][7]}
pKa	12.00 ± 0.20 (Predicted)	^[5]

Table 2: Computed Molecular Properties of 2-Acetyl- γ -butyrolactone

Property	Value	Source
Exact Mass	128.047344113 Da	[6][7]
Topological Polar Surface Area	43.4 Å ²	[6][7]
Complexity	150	[6][7]
Hydrogen Bond Acceptor Count	3	[7]
XLogP3-AA	0.1	[6][7]

Theoretical and Computational Methodologies

The theoretical investigation of 2-Acetyl-γ-butyrolactone has predominantly relied on quantum computational methods, with Density Functional Theory (DFT) being the most prominent approach.[1][3]

Conformational Analysis

A relaxed Potential Energy Surface (PES) scan is a common technique used to explore the conformational landscape of ABL.[1][3] This method involves systematically changing specific dihedral angles within the molecule and performing a geometry optimization at each step to find the lowest energy conformation. These calculations are often performed in both the gas phase (vacuum) and in solution (e.g., aqueous phase) to understand the influence of the solvent on conformational stability.[1][3]

Spectroscopic Analysis

Theoretical vibrational spectra (FT-IR and FT-Raman) are calculated to complement and aid in the assignment of experimental spectra.[3][8] The harmonic vibrational frequencies are computed using DFT methods, such as B3LYP, with various basis sets (e.g., 6-311+G(d,p)).[8] The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and achieve better agreement with experimental data.[8]

UV-Visible absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations.[3] These calculations provide information about the electronic transitions within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and

the Lowest Unoccupied Molecular Orbital (LUMO).[3][8] The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.[3]

Electronic Properties and Reactivity

Several computational techniques are employed to analyze the electronic structure and reactivity of ABL:

- Natural Bond Orbital (NBO) Analysis: This method is used to study intramolecular interactions, charge distribution, and the stability of the molecule in different media.[3]
- Molecular Electrostatic Potential (MEP): MEP maps are generated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its reactive behavior.[3]
- Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis: These techniques are utilized to explore weak interactions, such as hydrogen bonds, in molecular dimers or aggregates.[3]
- Fukui Functions: These are used to predict the local reactivity of different atomic sites within the molecule.[3]

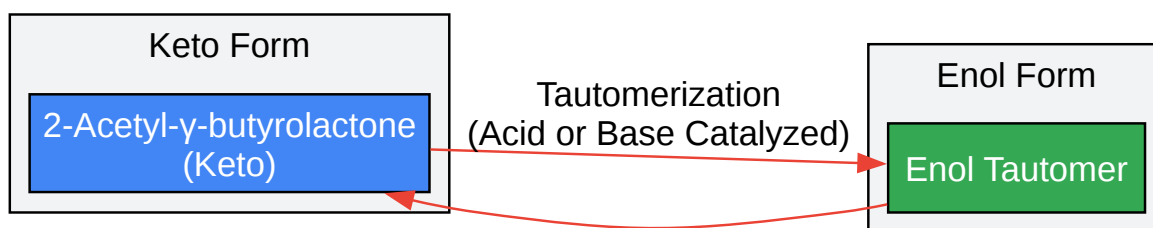
Key Theoretical Findings

Conformational Stability and Solvation Effects

Computational studies have revealed the most stable conformations of the 2-AgBL monomer and dimer.[3] The stability of these conformations is influenced by the surrounding medium, with different stability orders observed in the vacuum versus the aqueous phase.[3] Solvation effects also play a significant role in the electronic properties of ABL, affecting its UV-Vis absorption characteristics.[3]

Keto-Enol Tautomerism

2-Acetyl- γ -butyrolactone exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][9] Computational studies help to elucidate the relative stabilities of these tautomers and the energy barrier for their interconversion.[10] The equilibrium can be influenced by factors such as solvent polarity.[11][12][13]



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Caption: Keto-enol tautomerism of 2-Acetyl-γ-butyrolactone.

Vibrational and Electronic Spectra

Theoretical calculations have been successfully used to assign the vibrational bands observed in the FT-IR and FT-Raman spectra of ABL.[8] For instance, the stretching vibration of the keto group is typically observed between 1637 cm^{-1} and 1649 cm^{-1} . [3] The calculated HOMO-LUMO energy gap for ABL is reported to be 4.702 eV, which is indicative of charge transfer within the molecule.[3]

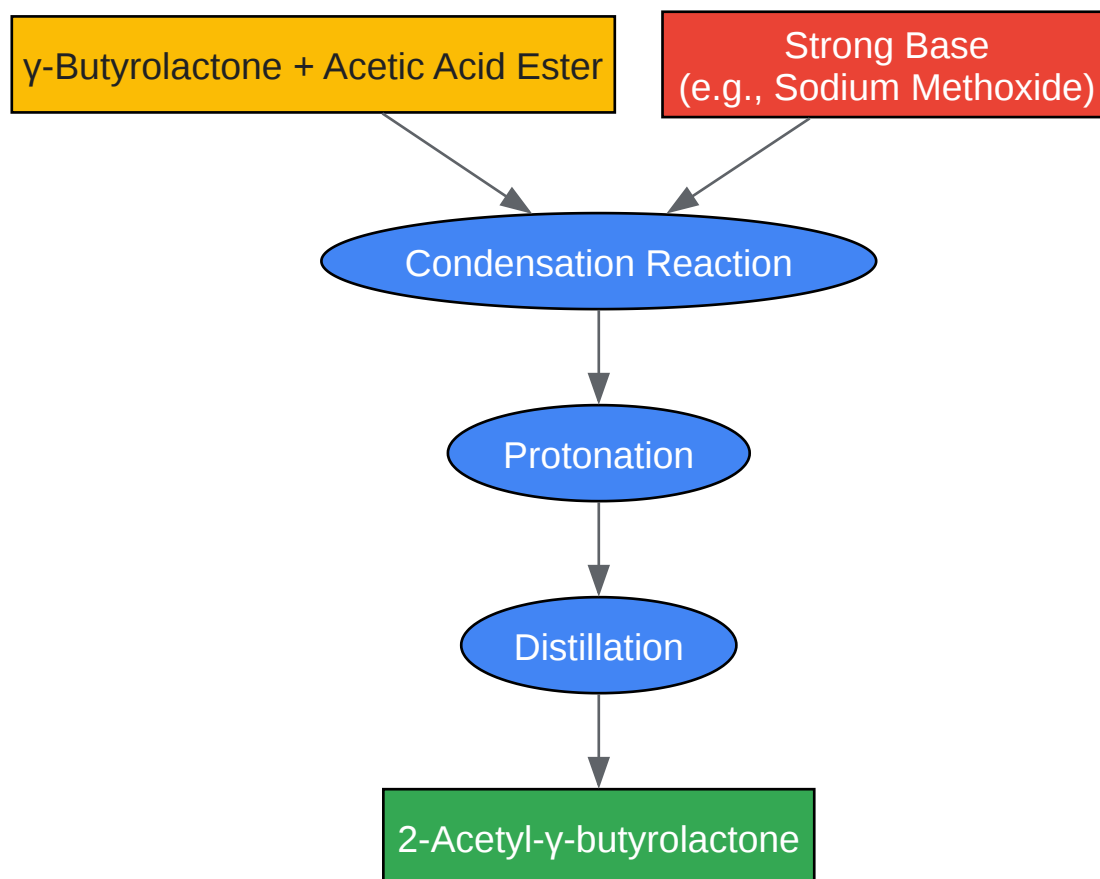
Table 3: Selected Calculated Vibrational Frequencies (cm^{-1}) for 2-Acetyl-γ-butyrolactone

Vibrational Mode	B3LYP/6-311+G(d,p)	HF/6-311+G(d,p)	Experimental (FT-IR)	Experimental (FT-Raman)
CH ₂ Asymmetric Stretching	2984, 2972	2998, 2982, 2900	2920	2968, 2923
CH ₂ Symmetric Stretching	2971, 2910, 2895	2981, 2940, 2923	-	2968
CH ₂ Scissoring	1458, 1435	1514, 1483	1423	1485, 1424
C-O Stretching	1104, 998	1172, 1068	-	-

Source:[8]

Synthesis Mechanism

The synthesis of 2-Acetyl- γ -butyrolactone is typically achieved through the condensation reaction of γ -butyrolactone (GBL) with an acetic acid ester, such as ethyl acetate or methyl acetate, in the presence of a strong base, such as sodium methoxide or potassium carbonate, in the presence of a strong base.^{[1][2][5]} Theoretical studies have explored the mechanism of this reaction, suggesting that it proceeds through the formation of a carbanion of GBL.^{[5][14][15]} Two competitive reaction pathways have been proposed, both of which are exothermic.^{[14][15]}

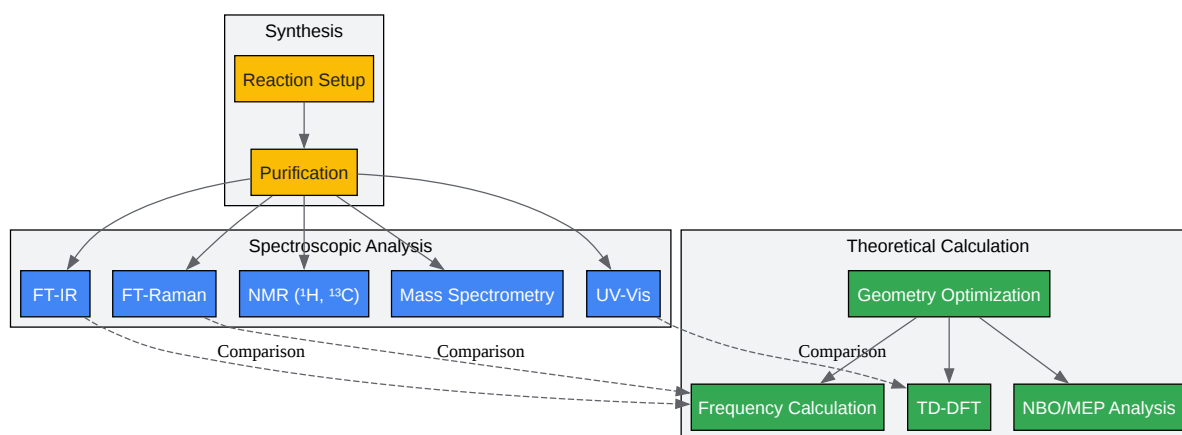


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Caption: General workflow for the synthesis of 2-Acetyl- γ -butyrolactone.

Experimental Protocols (Theoretical Perspective)

While this guide focuses on theoretical studies, understanding the experimental context is crucial. The following outlines a general workflow for the characterization of 2-Acetyl- γ -butyrolactone, which is often supported by theoretical calculations.



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Caption: Integrated experimental and theoretical workflow for ABL studies.

Applications in Drug Development

The utility of 2-Acetyl- γ -butyrolactone as a precursor for various Active Pharmaceutical Ingredients (APIs) highlights its importance in drug development.[1][2][4] Computational tools can be employed to design novel derivatives of ABL with potentially enhanced biological activity.[3] By understanding the structure-activity relationships through theoretical modeling, researchers can prioritize the synthesis of the most promising drug candidates.[1]

Conclusion

Theoretical and computational studies have provided invaluable insights into the molecular structure, stability, and reactivity of 2-Acetyl- γ -butyrolactone. These investigations, primarily based on Density Functional Theory, have successfully elucidated its conformational

preferences, the dynamics of its keto-enol tautomerism, and the interpretation of its spectroscopic signatures. The synergy between computational predictions and experimental observations is crucial for advancing our understanding of this important synthetic intermediate. For researchers and professionals in drug development, these theoretical frameworks offer powerful tools for the rational design of new synthetic routes and novel bioactive molecules based on the ABL scaffold.

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